molecular formula C8H13N3O4 B554824 Acetyl histidine CAS No. 39145-52-3

Acetyl histidine

Cat. No.: B554824
CAS No.: 39145-52-3
M. Wt: 215.21 g/mol
InChI Key: PSWSDQRXCOJSFC-FJXQXJEOSA-N
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Description

N-Acetyl-L-histidine (monohydrate) is a derivative of the amino acid histidine. It is a prominent biomolecule found in the brain, retina, and lens of poikilothermic vertebrates, such as fish, amphibians, and reptiles . This compound plays a significant role as an osmolyte, helping to maintain cellular osmotic balance.

Mechanism of Action

Target of Action

Acetyl Histidine, also known as Ac-His-OH H2O, is a derivative of the essential amino acid L-histidine . The primary targets of this compound are likely to be similar to those of L-histidine, which plays unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system .

Mode of Action

For instance, it is involved in the synthesis of carnosine, histamine, and histidine-rich proteins . These molecules have specific functions that contribute to the overall physiological role of histidine.

Biochemical Pathways

Histidine, and by extension this compound, is involved in several biochemical pathways. It is a precursor for the synthesis of carnosine, a dipeptide that has antioxidant properties and plays a role in muscle function . Histidine is also converted into histamine, a neurotransmitter involved in immune response, digestion, and central nervous system function . Additionally, histidine participates in the synthesis of histidine-rich proteins and other derivatives .

Pharmacokinetics

It is known that n-acetylhistidine can be biosynthesized from l-histidine and acetyl-coa

Result of Action

The result of this compound’s action is likely to be similar to that of L-histidine, given that it is a derivative of this essential amino acid. L-histidine has unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system . These functions contribute to a wide range of physiological processes, including immune response, digestion, and central nervous system function.

Action Environment

The action of this compound, like that of L-histidine, can be influenced by various environmental factors. For instance, in the lens of poikilothermic vertebrates, N-acetyl-L-histidine exhibits a compartmentalized metabolism, suggesting that its action can be influenced by the specific cellular environment

Biochemical Analysis

Biochemical Properties

Acetyl histidine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of N-acetylhistidine through the action of histidine N-acetyltransferase . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Acetyl-CoA plays a crucial role in many biochemical reactions, including the citric acid cycle and fatty acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-L-histidine (monohydrate) can be synthesized through the acetylation of L-histidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps such as recrystallization to obtain the monohydrate form .

Industrial Production Methods: Industrial production of N-Acetyl-L-histidine (monohydrate) involves large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: N-Acetyl-L-histidine (monohydrate) can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidation products.

    Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

N-Acetyl-L-histidine (monohydrate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

    N-Acetyl-L-aspartate: Another acetylated amino acid found in the brain and eye, particularly in birds and mammals.

    N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medical treatments.

    N-Acetyl-L-methionine: Used in biochemical research and as a dietary supplement.

Comparison: N-Acetyl-L-histidine (monohydrate) is unique in its specific role as an osmolyte in poikilothermic vertebrates. Unlike N-Acetyl-L-aspartate, which is more prevalent in homeothermic vertebrates, N-Acetyl-L-histidine is primarily found in ectothermic species. Its function as a molecular water pump in the lens is also distinct from the roles of other acetylated amino acids .

Properties

IUPAC Name

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWSDQRXCOJSFC-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021292
Record name N-Acetyl-L-histidine Monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39145-52-3
Record name Acetyl histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-L-histidine Monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLHISTIDINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2TC3X11O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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